molecular formula C9H7ClN2O2S B099151 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride CAS No. 18336-39-5

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

Cat. No.: B099151
CAS No.: 18336-39-5
M. Wt: 242.68 g/mol
InChI Key: AHXRGFFTKHQGOE-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is an organic compound with the molecular formula C9H7ClN2O2S. It is a heterocyclic building block used in various chemical syntheses. The compound features a pyrazole ring attached to a benzenesulfonyl chloride group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride can be synthesized through a multi-step process:

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

    Medicine: Investigated for its potential in drug discovery, particularly in the design of sulfonamide-based therapeutics.

    Industry: Utilized in the production of dyes, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrazol-1-YL)benzenesulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.

    4-(1H-Pyrazol-1-YL)benzenesulfonic acid: Contains a sulfonic acid group instead of sulfonyl chloride.

Uniqueness

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis. Its ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions distinguishes it from similar compounds .

Properties

IUPAC Name

4-pyrazol-1-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXRGFFTKHQGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380112
Record name 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18336-39-5
Record name 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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